2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6H3Cl2N3. It is a derivative of pyrrolo[3,2-d]pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 7. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-nitropyrimidine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps . Another approach uses microwave-assisted synthesis, which has been shown to be efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can have different biological activities and applications .
Scientific Research Applications
2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents, kinase inhibitors, and other therapeutic compounds.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, leading to the modulation of signaling pathways involved in cell growth, apoptosis, and other cellular processes . Molecular docking studies have shown that the compound can form stable interactions with key residues in the active sites of these targets .
Comparison with Similar Compounds
2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: This compound has chlorine atoms at positions 2 and 4, and it exhibits different biological activities and reactivity.
5H-Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a different arrangement of the pyrimidine ring and can have varying biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C6H3Cl2N3 |
---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H |
InChI Key |
QEDPTZLLAYUIKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.